molecular formula C11H19NO3 B029969 tert-Butyl 4-formylpiperidine-1-carboxylate CAS No. 137076-22-3

tert-Butyl 4-formylpiperidine-1-carboxylate

Cat. No.: B029969
CAS No.: 137076-22-3
M. Wt: 213.27 g/mol
InChI Key: JYUQEWCJWDGCRX-UHFFFAOYSA-N
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Description

Tert-butyl 4-formylpiperidine-1-carboxylate is a highly valuable and versatile Boc-protected aldehyde intermediate in organic synthesis and medicinal chemistry research. Its primary research value lies in its bifunctional structure: the formyl group (aldehyde) at the 4-position serves as a key electrophilic handle for nucleophilic addition reactions, most notably reductive amination, enabling the efficient introduction of diverse amine substituents to the piperidine ring. Concurrently, the tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen provides a robust protective strategy, shielding the basic amine from unwanted reactions during multi-step syntheses and allowing for its clean and facile removal under mild acidic conditions (e.g., TFA) at a later stage.

Properties

IUPAC Name

tert-butyl 4-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUQEWCJWDGCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363885
Record name tert-Butyl 4-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137076-22-3
Record name tert-Butyl 4-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-formylpiperidine-1-carboxylate
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Preparation Methods

Condensation of Piperidine-4-Carboxaldehyde with Tert-Butyl Chloroformate

The most widely reported method involves a condensation reaction between piperidine-4-carboxaldehyde and tert-butyl chloroformate (TBAC) under basic conditions. This approach leverages the nucleophilic properties of the piperidine nitrogen to form the tert-butyl carbamate group.

Reaction Conditions :

  • Base : Potassium tert-butoxide (KOtBu) or triethylamine.

  • Solvent : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

Mechanistic Insights :

  • Deprotonation of the piperidine nitrogen by the base enhances nucleophilicity.

  • Nucleophilic attack on the electrophilic carbonyl carbon of TBAC forms a tetrahedral intermediate.

  • Elimination of chloride yields the tert-butyl carbamate product.

Industrial Optimization :

  • Large-scale reactions employ continuous flow systems to enhance heat dissipation and yield (typically >85%).

  • Purification via recrystallization or column chromatography ensures >95% purity .

Oxidation of Tert-Butyl 4-(Hydroxymethyl)Piperidine-1-Carboxylate

Oxidation of the hydroxymethyl derivative offers an alternative route, particularly for laboratories lacking direct access to piperidine-4-carboxaldehyde.

Oxidizing Agents :

  • Swern Oxidation : Oxalyl chloride and dimethyl sulfoxide (DMSO) at −60°C.

  • Pyridinium Chlorochromate (PCC) : Mild conditions suitable for acid-sensitive substrates.

Typical Procedure :

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in CH₂Cl₂.

  • Add DMSO (2.5 equiv) and oxalyl chloride (1.2 equiv) at −60°C.

  • Stir for 1 hour, then add triethylamine (3.0 equiv) and warm to room temperature.

Yield : 70–80% after silica gel chromatography .

Palladium-Catalyzed Formylation

Transition-metal-catalyzed methods enable direct formylation of tert-butyl piperidine derivatives.

Catalytic System :

  • Catalyst : Pd(OAc)₂ (5 mol%).

  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%).

  • Carbonyl Source : Carbon monoxide (1 atm) and hydrogen (1 atm).

Reaction Setup :

  • Charge a high-pressure reactor with tert-butyl piperidine-1-carboxylate, Pd(OAc)₂, dppf, and DMF.

  • Pressurize with CO/H₂ (1:1) and heat to 100°C for 12 hours.

Yield : 60–65%, with minor over-oxidation to carboxylic acid byproducts .

Enzymatic Approaches

Recent advances in biocatalysis explore lipase-mediated acyl transfer for greener synthesis.

Enzyme : Candida antarctica lipase B (CAL-B).
Substrates : Piperidine-4-carboxaldehyde and tert-butyl acetate.

Conditions :

  • Solvent-free system at 40°C.

  • Molecular sieves (4Å) to absorb water.

Advantages :

  • No base required, minimizing waste.

  • 55–60% conversion after 48 hours .

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Condensation with TBAC85–90>95HighLow
Oxidation of Hydroxymethyl70–8090–95ModerateMedium
Palladium-Catalyzed60–6585–90LowHigh
Enzymatic55–6080–85ModerateMedium

Key Observations :

  • The condensation route remains the most efficient for industrial applications.

  • Enzymatic methods, while sustainable, require optimization for practical adoption .

Chemical Reactions Analysis

Nucleophilic Additions

The formyl group undergoes nucleophilic additions with organometallic reagents, enabling the synthesis of secondary alcohols or alkylated derivatives.

Key Reactions:

ReagentConditionsProductYieldSource
CyclohexylMgClTHF, −78°C → rt, 6 htert-Butyl 4-(chloro(cyclohexyl)methyl)piperidine-1-carboxylate46.9 mmol scale
MeMgBrTHF, 0°C → rt, 1 htert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate97.7%

Mechanism : Grignard or organomagnesium reagents attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that protonates to yield secondary alcohols .

Wittig Reaction

The formyl group participates in Wittig reactions to form alkenes.

Example:

ReagentConditionsProductYieldSource
Methyltriphenylphosphonium bromide + n-BuLiTHF, −78°C → rt, 0.5 hAlkene derivative (exact structure unspecified)Not reported

Procedure : A ylide generated from methyltriphenylphosphonium bromide and n-BuLi reacts with the aldehyde to form the corresponding alkene .

Reductive Amination

The aldehyde reacts with amines in the presence of reducing agents to form secondary amines.

Example:

ReagentConditionsProductYieldSource
1-(4-Methanesulfonylphenyl)piperazine + NaBH(OAc)₃DCM, rt, 17 hPiperazine-coupled derivativeNot reported

Mechanism : The aldehyde condenses with an amine to form an imine intermediate, which is reduced in situ by sodium triacetoxyborohydride .

Nickel-Catalyzed Allylic Amination

The compound participates in nickel-catalyzed reactions to form allylic amines.

Example:

ReagentConditionsProductYieldSource
Thiophene-2-sulfonamide, Ti(OiPr)₄, Ni(COD)₂Acetonitrile, 100°C, 12 hAllylic amine derivative53%

Key Insight : This method enables efficient C–N bond formation under mild conditions, with broad substrate compatibility .

Oxidation and Reduction

The formyl group is redox-active, enabling transformations to carboxylic acids or primary alcohols.

Reported Transformations:

Reaction TypeReagentProductYieldSource
OxidationKMnO₄ or CrO₃tert-Butyl 4-carboxypiperidine-1-carboxylateNot reported
ReductionNaBH₄ or LiAlH₄tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateNot reported

Applications : These derivatives serve as intermediates for drug candidates targeting metabolic disorders .

Cross-Coupling Reactions

The compound is used in three-component reactions to synthesize complex heterocycles.

Example:

ReagentConditionsProductYieldSource
Vinylogous Mannich reactionTHF, rt, 24 hFused piperidine heterocycles45–65%

Significance : This method facilitates rapid access to structurally diverse pharmacophores .

Halogenation

Bromination at the piperidine ring enables further functionalization.

Example:

ReagentConditionsProductYieldSource
Br₂ or NBSMild conditions (specifics not detailed)tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylateHigh

Utility : Brominated derivatives are pivotal in Suzuki-Miyaura couplings for drug discovery .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:
TBFP is utilized as an intermediate in the synthesis of various pharmacologically relevant compounds:

  • Selective GPR119 Agonists: These compounds are being researched for their potential to treat type II diabetes by stimulating insulin secretion and enhancing glucose homeostasis. TBFP's role in synthesizing selective GPR119 agonists highlights its significance in metabolic disease research .
  • HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors are critical in cancer therapy and neurodegenerative disease treatment. TBFP serves as a precursor in developing these inhibitors, which can modify gene expression and cellular processes.
  • 5-HT6 Antagonists: Compounds derived from TBFP are being explored for their effects on serotonin receptors, which may have implications in treating cognitive disorders and obesity.

2. Biochemical Studies:
Research indicates that TBFP may influence metabolic pathways related to energy metabolism. In animal studies, it has been shown to decrease calorie intake in binge-eating models, suggesting potential applications in obesity management . The compound's mechanism of action involves the activation of GPR119, leading to increased insulin and GLP-1 release, which may contribute to appetite regulation .

Case Studies

Case Study 1: Synthesis of GPR119 Agonists
In a study focusing on the synthesis of selective GPR119 agonists, TBFP was employed as a key intermediate. The resulting compounds demonstrated enhanced insulin secretion in vitro, indicating their potential for diabetes treatment.

Case Study 2: HDAC Inhibition
Another research effort utilized TBFP in developing HDAC inhibitors. These inhibitors showed promising results in preclinical models for various cancers, demonstrating the compound's utility in therapeutic applications .

Industrial Applications

In the industrial sector, TBFP is used as a building block for synthesizing complex organic molecules and pharmaceuticals. Its stability due to the tert-butyl ester group allows for easier handling during chemical reactions, making it an attractive choice for large-scale production processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Formylpiperidine Derivatives

The position of the formyl group on the piperidine ring significantly influences reactivity and applications:

Compound Name CAS Number Formyl Position Similarity Score Key Properties/Applications
tert-Butyl 4-formylpiperidine-1-carboxylate 137076-22-3 4 0.98 (reference) Versatile intermediate for oximes, inhibitors, and stereochemical studies .
tert-Butyl 3-formylpiperidine-1-carboxylate 157634-02-1 3 0.94 Reduced steric hindrance may enhance nucleophilic addition efficiency.
tert-Butyl 2-formylpiperidine-1-carboxylate 59379-02-1 2 0.89 Axial formyl orientation alters hydrogen bonding and crystallinity .

Key Insight : The 4-position formyl group in the reference compound offers optimal steric and electronic environments for reactions like oximation and reductive amination, whereas 2- and 3-position isomers may exhibit altered regioselectivity in nucleophilic attacks .

Functional Group Modifications

Aldehyde vs. Hydroxymethyl/Phenyl Groups
Compound Name Substituent Molecular Weight (g/mol) Reactivity/Applications
This compound Formyl (-CHO) 227.3 High reactivity in condensation and cyclization reactions .
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl (-CH2OH) 229.3 Reduced electrophilicity; used in prodrug strategies .
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate 4-Methylphenyl 289.4 Enhanced lipophilicity for membrane permeability in CNS-targeted drugs .

Key Insight : The formyl group’s electrophilic nature enables facile derivatization, whereas hydroxymethyl and phenyl substituents prioritize stability and pharmacokinetic optimization .

Solvent Effects and Computational Analysis

Theoretical studies using density functional theory (DFT) reveal:

  • Solvent Polarity Impact : this compound exhibits higher electrophilicity in polar solvents (e.g., water, ε = 78.4), enhancing its reactivity in aqueous-phase reactions .
  • Reactive Sites : The formyl oxygen and piperidine nitrogen are key sites for hydrogen bonding, influencing crystal packing and supramolecular aggregation .

Biological Activity

Tert-butyl 4-formylpiperidine-1-carboxylate (TBFP) is a chemical compound with significant implications in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

  • Chemical Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 137076-22-3

TBFP serves as an intermediate in the synthesis of various bioactive compounds, including selective GPR119 agonists and HDAC inhibitors, which are crucial for treating metabolic disorders and certain cancers.

Target Receptors

TBFP is primarily known for its role in synthesizing GPR119 agonists. GPR119 is a G protein-coupled receptor that plays a vital role in glucose metabolism and appetite regulation.

Mode of Action

The activation of GPR119 by TBFP derivatives leads to:

  • Increased insulin secretion : This helps regulate blood glucose levels.
  • Stimulation of GLP-1 release : Glucagon-like peptide-1 (GLP-1) enhances insulin sensitivity and reduces appetite.

Animal Studies

Research involving Wistar rats has demonstrated that TBFP can significantly influence feeding behavior:

  • Caloric Intake Reduction : In a binge-eating model, TBFP administration resulted in decreased caloric intake among female rats, suggesting its potential as an anti-obesity agent.
  • Anxiolytic Effects : Male rats exhibited reduced anxiety-like behaviors when treated with TBFP, indicating possible neuroprotective properties.

Synthesis and Applications

TBFP is synthesized through the condensation of piperidine-4-carboxaldehyde with tert-butyl chloroformate under basic conditions. This method has been optimized for yield and purity in industrial applications.

Synthesis Method Reactants Conditions Yield
CondensationPiperidine-4-carboxaldehyde + tert-butyl chloroformateBasic conditions (e.g., KOtBu)High

Case Studies

  • GPR119 Agonists : TBFP derivatives have been shown to activate GPR119, leading to enhanced insulin secretion and reduced food intake in rodent models .
  • HDAC Inhibitors : As an intermediate, TBFP contributes to the synthesis of HDAC inhibitors that have shown promise in cancer therapy by altering gene expression profiles .

Toxicity and Safety Profile

While TBFP exhibits beneficial biological activities, safety assessments indicate potential irritative effects:

  • Risk Codes : R36/37/38 - Irritating to eyes, respiratory system, and skin .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-formylpiperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-formylpiperidine-1-carboxylate

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